Cerium nitride - 25764-08-3

Cerium nitride

Catalog Number: EVT-304115
CAS Number: 25764-08-3
Molecular Formula: CeN
Molecular Weight: 154.12 g/mol
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Product Introduction

Source and Classification

Cerium nitride can be synthesized from various precursors, including cerium hydride and ammonia. It belongs to the broader category of metal nitrides, which are known for their high melting points, hardness, and electrical conductivity. The classification of cerium nitride falls under the category of transition metal nitrides due to its properties and behavior in chemical reactions.

Synthesis Analysis

Methods

Cerium nitride can be synthesized through several methods, including:

  1. Thermal Decomposition: One common method involves the thermal decomposition of cerium amide or cerium hydride in an inert atmosphere. This process typically occurs at temperatures ranging from 300 K to 1073 K. The reaction can be represented as:
    Ce NH2 3CeN+byproducts\text{Ce NH}_2\text{ }_3\rightarrow \text{CeN}+\text{byproducts}
    This method has been shown to produce nanocrystalline forms of cerium nitride with distinct properties .
  2. High-Energy Ball Milling: Another approach utilizes high-energy ball milling techniques to produce cerium nitride powders at room temperature. This method allows for the mechanical activation of reactants, promoting the formation of cerium nitride through solid-state reactions .
  3. Sintering Techniques: Rapid sintering methods have been explored to create dense pellets of cerium nitride with high theoretical density. This process involves heating compacted powders to facilitate particle interdiffusion and grain growth .

Technical Details

The synthesis processes often require careful control of environmental conditions to prevent oxidation, as cerium nitride is sensitive to oxygen. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are commonly employed to analyze the structural properties and morphology of the synthesized materials .

Molecular Structure Analysis

Structure

Cerium nitride crystallizes in a cubic structure similar to that of sodium chloride, where cerium ions occupy the cation sites and nitrogen ions occupy the anion sites. The lattice parameters and atomic arrangements contribute significantly to its physical properties.

Data

  • Crystal System: Cubic
  • Lattice Parameter: Approximately 4.62 Å
  • Density: Typically around 7.06 g/cm³

These structural characteristics play a crucial role in determining the electronic and thermal properties of cerium nitride.

Chemical Reactions Analysis

Reactions

Cerium nitride participates in various chemical reactions, particularly with oxygen and water:

  1. Oxidation Reaction:
    CeN+O2CeO2+N2\text{CeN}+\text{O}_2\rightarrow \text{CeO}_2+\text{N}_2
    This reaction indicates the tendency of cerium nitride to oxidize when exposed to air, forming cerium dioxide.
  2. Hydrolysis Reaction:
    Cerium nitride can also react with water under certain conditions:
    CeN+3H2OCe OH 3+12N2+3H2\text{CeN}+3\text{H}_2\text{O}\rightarrow \text{Ce OH }_3+\frac{1}{2}\text{N}_2+3\text{H}_2
    This reaction highlights its reactivity with moisture, producing hydroxides and nitrogen gas.

Technical Details

The stability of cerium nitride under different environmental conditions is crucial for its applications, especially in high-temperature settings.

Mechanism of Action

Process

The mechanism by which cerium nitride acts in various applications often involves its electronic properties and reactivity:

  • In catalysis, cerium nitride can facilitate reactions by providing active sites for adsorption and reaction due to its high surface area.
  • In nuclear applications, its ability to withstand high temperatures while maintaining structural integrity makes it suitable for use as a fuel material.

Data

Research indicates that cerium nitride exhibits unique electronic properties that allow it to participate effectively in redox reactions, contributing to its potential use in catalysis and energy applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Dark gray or black powder.
  • Melting Point: Approximately 1700 °C.
  • Hardness: Exhibits high hardness comparable to other refractory materials.

Chemical Properties

  • Reactivity: Sensitive to moisture and air; reacts readily with oxygen.
  • Conductivity: Displays semiconducting behavior under certain conditions.

These properties make cerium nitride a valuable material in advanced technological applications.

Applications

Cerium nitride has several scientific uses:

  1. Nuclear Fuel Technology: Due to its high thermal stability and density, it is being explored as a potential nuclear fuel material.
  2. Catalysis: Its unique electronic properties allow it to serve as a catalyst or catalyst support in various chemical reactions.
  3. Materials Science: Used in the development of advanced ceramics and coatings due to its hardness and thermal resistance.
Synthesis Methodologies of Cerium Nitride

Cerium nitride (CeN) synthesis demands precise control over stoichiometry, crystallinity, and morphology due to its extreme oxygen sensitivity and propensity for oxidation. Methodologies span thin-film deposition for surface applications, solid-state reactions for bulk phases, and advanced sintering for dense pellets.

Thin-Film Deposition Techniques

DC Reactive Magnetron Sputtering Optimization

Optimization of DC reactive magnetron sputtering enables the fabrication of high-purity, stoichiometric CeN thin films critical for simulating uranium nitride (UN) in nuclear research. Key parameters include:

  • Power and Gas Composition: A deposition power of 200 W under a N₂:Ar ratio of 2:18 at 0.25 Pa working pressure yields near-ideal CeN stoichiometry. Higher nitrogen flows induce target poisoning, reducing deposition rates, while excessive power causes preferential re-sputtering of nitrogen [2].
  • Structural Validation: XRD and AES analyses confirm phase-pure, (200)-oriented cubic CeN films with minimal CeO₂ contamination when process parameters are optimized. Film reactivity necessitates immediate Al capping (protective layer) to prevent oxidation during handling [2] [4].

Table 1: Optimization Parameters for CeN Thin Films via DC Reactive Magnetron Sputtering

ParameterOptimal ValueEffect on Film Properties
Deposition Power200 WEnhances adatom mobility; lower power yields incomplete nitridation
N₂:Ar Flow Ratio2:18Prevents target poisoning; higher N₂ induces columnar growth
Working Pressure0.25 PaBalances plasma density and mean free path
Substrate TemperatureRoom temperatureMinimizes interfacial diffusion; avoids phase separation

Radio-Frequency Ion Plating for Stoichiometric Control

RF sputtering leverages precise plasma control to regulate Ce valence states and nitrogen incorporation:

  • Valence Dynamics: Films deposited at 150 W (RF) with a Zr/Ce target exhibit mixed Ce³⁺/Ce⁴⁺ states. Post-deposition annealing at 400–600°C under vacuum reduces Ce⁴⁺ to Ce³⁺, enhancing optical properties for luminescent applications [4] [8].
  • Oxy-Nitride Formation: Controlled O₂ introduction (2.00 sccm) during co-sputtering synthesizes ZrCeOₓNᵧ, where Ce(III)/Ce(IV) redox couples improve corrosion resistance in biological media by two orders of magnitude [4].

Solid-State Synthesis Approaches

High-Temperature Nitrogenation of Cerium Hydride

Direct nitridation of cerium hydride (CeHₓ) avoids oxide contamination but faces kinetic limitations:

  • Process Constraints: Reaction of CeHₓ with NH₃ or N₂-H₂ mixtures at 800–1000°C yields non-stoichiometric CeN (≤90% N-content). Prolonged exposure risks carbon contamination from furnace elements, necessitating ultra-high-purity atmospheres [2].
  • Surrogate Utility: Despite sub-stoichiometry, this route produces bulk CeN suitable as a UN surrogate in neutronics studies due to identical crystal structures (NaCl-type FCC) [2].

Reactive Arc Melting Under Controlled Atmospheres

Reactive arc melting offers rapid CeN synthesis but struggles with homogeneity:

  • Challenges: Cerium’s high vapor pressure causes compositional gradients, leading to Ce-rich cores and N-deficient surfaces. Early studies reported only 85–90% conversion efficiency even under 1 atm N₂ [2].
  • Modern Adaptations: Contemporary setups use liquid-nitrogen-cooled crucibles and pulsed arcs to improve homogeneity, achieving 95% nitridation for small batches (<10 g) [1].

Advanced Sintering Strategies

Rapid Joule-Heating Systems for Pellet Densification

Conventional sintering causes CeN oxidation; rapid joule heating mitigates this:

  • Apparatus Design: A custom fast-heating system with graphite strips heats CeN green pellets at 160°C/s under flowing N₂. Dwell times of 10–30 s at 1800–2500°C achieve >95% theoretical density (TD) with grain sizes of 10–25 μm [5].
  • Oxidation Suppression: The ultra-short sintering window (<150 s) limits oxygen diffusion, reducing oxide content to <5 at.% versus 10–15 at.% in furnace-sintered pellets [3] [5].

Pressure-Assisted Consolidation in Inert Environments

Spark plasma sintering (SPS) and hot isostatic pressing (HIP) enhance densification:

  • SPS Parameters: CeN pellets sintered at 1650°C for 3 minutes under 134 MPa reach 99% TD. Graphite dies impose reducing conditions, but carbon uptake remains <0.1 wt.% [5].
  • Trade-offs: HIP (1650°C, 207 MPa) achieves near-theoretical densities but requires complex encapsulation. Scalability is limited compared to rapid joule heating [5].

Table 2: Sintering Techniques for CeN Pellet Densification

MethodConditionsDensityGrain SizeAdvantages/Limitations
Rapid Joule Heating2500°C, 30 s, N₂ flow>95% TD10–25 μmFast; minimal oxidation; scalable
Spark Plasma Sintering1650°C, 3 min, 134 MPa99% TD5–15 μmHigh density; expensive tooling
Hot Isostatic Pressing1650°C, 207 MPa, Ar99.8% TD2–10 μmNo porosity; complex encapsulation

Properties

CAS Number

25764-08-3

Product Name

Cerium nitride

IUPAC Name

azanylidynecerium

Molecular Formula

CeN

Molecular Weight

154.12 g/mol

InChI

InChI=1S/Ce.N

InChI Key

BCZWPKDRLPGFFZ-UHFFFAOYSA-N

SMILES

N#[Ce]

Canonical SMILES

N#[Ce]

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